

Application of 2-Aminodiphenylamine in Electrochemical Sensors: A Detailed Overview

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Compound of Interest

Compound Name: 2-Aminodiphenylamine

Cat. No.: B160148

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Introduction

2-Aminodiphenylamine, also known as N-phenyl-o-phenylenediamine, is an aromatic amine that has garnered interest in the field of materials science, particularly in the development of conducting polymers. When electropolymerized, it forms a polymer film, poly(**2-aminodiphenylamine**), on the electrode surface. This polymer possesses electroactive properties and a structure rich in amine groups, making it a promising candidate for the fabrication of electrochemical sensors. The polymer's ability to engage in redox reactions and coordinate with various analytes forms the basis of its sensing applications. While the homopolymer of **2-aminodiphenylamine** is not extensively reported in standalone electrochemical sensor applications, its copolymer with aniline has been successfully utilized in the development of a glucose biosensor. Furthermore, the electrochemical behavior and sensing applications of its isomers, such as 4-aminodiphenylamine, provide valuable insights into the potential of **2-aminodiphenylamine**-based sensors.

This document provides detailed application notes and protocols for the use of **2-aminodiphenylamine** in the fabrication of electrochemical sensors, drawing from research on its copolymer and closely related isomers.

Principle of Sensing

Electrochemical sensors based on poly(**2-aminodiphenylamine**) and its derivatives operate on the principle of detecting changes in the electrochemical properties of the polymer film upon interaction with a target analyte. This interaction can manifest in several ways:

- **Direct Electrocatalysis:** The polymer film can directly catalyze the oxidation or reduction of an analyte at a lower potential or with a higher current response than at a bare electrode.
- **Modulation of Redox Signal:** The binding of an analyte to the polymer can hinder or enhance the intrinsic redox activity of the polymer, leading to a measurable change in its cyclic voltammogram.
- **Enzyme Immobilization Matrix:** The polymer can serve as a biocompatible matrix to immobilize enzymes. The sensor then detects the product of the enzymatic reaction with the analyte.
- **Coordination Chemistry:** The amine groups in the polymer backbone can act as coordination sites for metal ions, leading to a change in the electrochemical signal.

Applications

Electrochemical sensors based on polymers of aminodiphenylamine isomers and copolymers have been developed for a range of analytes, highlighting the versatility of this class of materials.

Biosensing: Glucose Detection

A copolymer of aniline and **2-aminodiphenylamine** (N-phenyl-o-phenylenediamine) has been successfully used to fabricate a glucose biosensor.^[1] The resulting poly(aniline-co-N-phenyl-o-phenylenediamine) nanoflakes provide a high surface area for the immobilization of glucose oxidase (GOx). The sensor operates by detecting the hydrogen peroxide (H₂O₂) produced during the enzymatic oxidation of glucose.

Heavy Metal Detection: Cadmium (Cd²⁺) and Lead (Pb²⁺)

The isomer, poly(4-aminodiphenylamine), has been employed for the simultaneous detection of cadmium and lead ions. The polymer film, electrodeposited on a glassy carbon electrode, exhibits excellent adsorption capacity for these heavy metal ions. The detection is typically performed using differential pulse anodic stripping voltammetry (DPASV), which involves a preconcentration step followed by stripping, where the metal ions are re-oxidized, generating a current signal proportional to their concentration.

Drug Analysis

Polymers of diphenylamine and its derivatives have shown potential in the detection of pharmaceutical compounds. For instance, a polydiphenylamine-modified electrode has been used for the determination of D-penicillamine. The sensing mechanism is based on the electrostatic interaction between the polymer's nitrogen groups and the sulfhydryl group of the drug, leading to an enhanced electrochemical signal.

Quantitative Data Summary

The performance of electrochemical sensors is evaluated based on several key parameters, including the limit of detection (LOD), linear range, and sensitivity. The following table summarizes the performance of sensors based on aminodiphenylamine derivatives for various analytes.

Analyte	Sensor Material	Detection Method	Linear Range	Limit of Detection (LOD)	Reference
Glucose	Poly(aniline-co-N-phenyl-o-phenylenediamine)/GOx	Chronoamperometry	Not Specified	Not Specified	[1]
Cadmium (Cd ²⁺)	Poly(4-aminodiphenylamine)	DPASV	0.1 - 0.8 mg L ⁻¹	25 µg L ⁻¹	
Lead (Pb ²⁺)	Poly(4-aminodiphenylamine)	DPASV	0.05 - 0.4 mg L ⁻¹	14 µg L ⁻¹	
D-Penicillamine	Polydiphenylamine@ERGO	Amperometry	1.4 - 541 µM	0.10 µM	

Note: ERGO stands for Electrochemically Reduced Graphene Oxide.

Experimental Protocols

This section provides detailed protocols for the fabrication and application of electrochemical sensors based on the electropolymerization of aminodiphenylamine derivatives.

Protocol 1: Fabrication of a Poly(aniline-co-N-phenyl-o-phenylenediamine) Modified Electrode for a Glucose Biosensor

Materials:

- Aniline (monomer)
- **2-Aminodiphenylamine** (N-phenyl-o-phenylenediamine) (co-monomer)
- Sulfuric acid (H_2SO_4)
- Gold (Au) electrode
- Glucose Oxidase (GOx)
- Chitosan
- Acetic acid
- Phosphate buffer solution (PBS)
- Potassium ferrocyanide ($\text{K}_3[\text{Fe}(\text{CN})_6]$)
- Potassium chloride (KCl)
- Glucose standards

Equipment:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell (Working: Au, Reference: Ag/AgCl, Counter: Pt wire)

- Sonicator

Procedure:

- Electrode Pre-treatment:
 - Polish the gold electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm) on a polishing pad.
 - Sonicate the electrode in deionized water, followed by ethanol, and then deionized water again for 5 minutes each to remove any residual alumina particles.
 - Dry the electrode under a stream of nitrogen.
- Electropolymerization of the Copolymer:
 - Prepare the electropolymerization solution containing a mixture of aniline and **2-aminodiphenylamine** monomers in an aqueous acidic medium (e.g., 0.5 M H_2SO_4).
 - Immerse the cleaned Au electrode in the monomer solution.
 - Perform cyclic voltammetry (potentiodynamic electropolymerization) by cycling the potential between a suitable range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 15 cycles) at a scan rate of 50 mV/s.
 - After electropolymerization, rinse the modified electrode thoroughly with deionized water to remove any unreacted monomers and oligomers.
- Immobilization of Glucose Oxidase:
 - Prepare a GOx-chitosan solution by dissolving chitosan in a dilute acetic acid solution and then adding GOx.
 - Drop-cast a small volume (e.g., 5 μL) of the GOx-chitosan solution onto the surface of the poly(aniline-co-N-phenyl-o-phenylenediamine) modified electrode.
 - Allow the electrode to dry at room temperature or in a desiccator.

- Electrochemical Characterization and Glucose Detection:
 - Characterize the modified electrode at each step of fabrication using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing a redox probe like $[\text{Fe}(\text{CN})_6]^{3-}/^{4-}$.
 - For glucose detection, perform chronoamperometry in a PBS solution at a fixed potential (e.g., -0.2 V vs. Ag/AgCl).
 - After obtaining a stable baseline current, add successive aliquots of glucose standard solution and record the change in current.
 - The current change is proportional to the glucose concentration.

Protocol 2: Fabrication of a Poly(4-aminodiphenylamine) Modified Electrode for Heavy Metal Detection

Materials:

- 4-Aminodiphenylamine (monomer)
- Hydrochloric acid (HCl)
- Glassy Carbon Electrode (GCE)
- Potassium chloride (KCl)
- Cadmium (Cd^{2+}) and Lead (Pb^{2+}) standard solutions

Equipment:

- Potentiostat/Galvanostat with a stripping voltammetry module
- Three-electrode electrochemical cell (Working: GCE, Reference: Ag/AgCl, Counter: Pt wire)

Procedure:

- Electrode Pre-treatment:

- Polish the GCE with alumina slurry as described in Protocol 1.
- Sonicate in deionized water and ethanol.
- Dry the electrode.
- Electropolymerization of Poly(4-aminodiphenylamine):
 - Prepare an electropolymerization solution of 4-aminodiphenylamine in 1.0 M HCl.
 - Immerse the cleaned GCE in the solution.
 - Perform potentiodynamic repetitive cycling of the potential (e.g., between -0.2 V and +0.9 V vs. Ag/AgCl) for a specified number of cycles.
 - Rinse the modified electrode with deionized water.
- Heavy Metal Detection using DPASV:
 - Prepare the measurement solution containing an appropriate electrolyte (e.g., 0.1 M KCl, acidified to pH ~2).
 - Immerse the modified GCE, reference, and counter electrodes into the measurement solution containing the sample with Cd^{2+} and Pb^{2+} ions.
 - Preconcentration Step: Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 300 s) while stirring the solution to deposit the metal ions onto the electrode surface.
 - Stripping Step: Stop the stirring and allow the solution to become quiescent. Scan the potential from the deposition potential towards more positive values using a differential pulse waveform.
 - The oxidation of the deposited metals will result in distinct peaks in the voltammogram, with the peak current being proportional to the concentration of each metal ion.

Visualizations

Signaling Pathway for Glucose Biosensor

Caption: Signaling pathway for the enzymatic detection of glucose.

Experimental Workflow for Sensor Fabrication

Caption: General workflow for the fabrication and testing of the electrochemical sensor.

Logical Relationship for Heavy Metal Detection

Caption: Logical steps involved in heavy metal detection using DPASV.

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References

- 1. researchgate.net [researchgate.net]
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